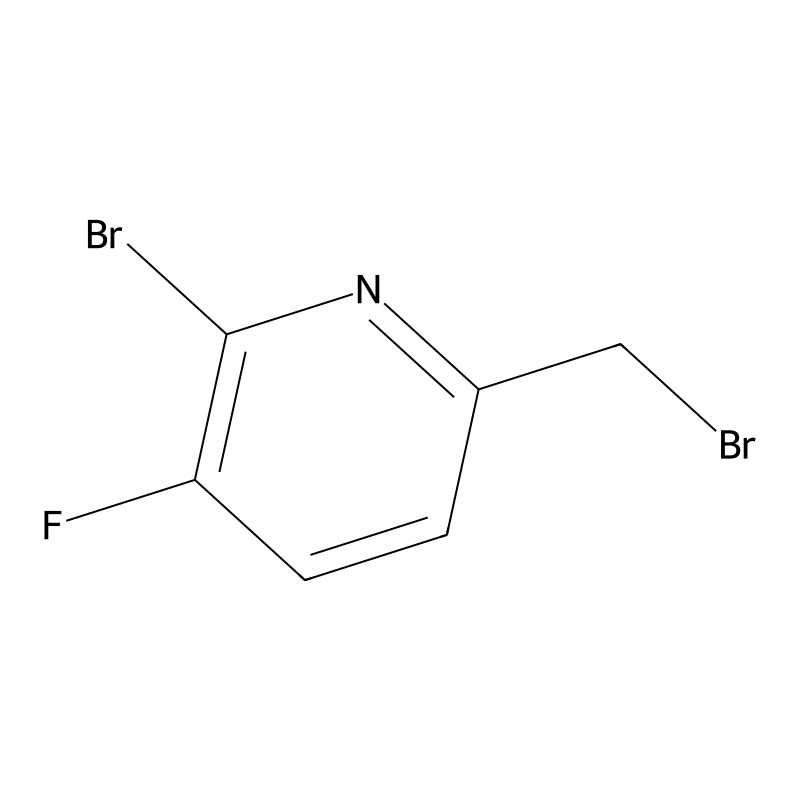

2-Bromo-6-(bromomethyl)-3-fluoropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-6-(bromomethyl)-3-fluoropyridine is a complex organic compound that belongs to the class of pyridine derivatives, characterized by its unique molecular structure. The compound features a six-membered ring containing five carbon atoms and one nitrogen atom, typical of pyridine, with specific substitutions at key positions: a bromine atom at the 2-position, a bromomethyl group (-CH2Br) at the 6-position, and a fluorine atom at the 3-position. This structural arrangement imparts distinct chemical properties and reactivity patterns to the compound.

The molecular formula for 2-Bromo-6-(bromomethyl)-3-fluoropyridine is , with a molecular weight of approximately 268.91 g/mol . The compound is typically encountered as a white to light yellow solid and exhibits polar characteristics due to the presence of electronegative atoms such as bromine and fluorine, which influence its solubility and interaction with other substances .

There is no known mechanism of action for 2-Bromo-6-(bromomethyl)-3-fluoropyridine as it hasn't been explored in biological systems.

Potential Reactions Include:- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alcohols.

- Electrophilic Aromatic Substitution: The fluorine atom may facilitate further substitutions on the aromatic ring.

- Cross-Coupling Reactions: Utilization in palladium-catalyzed reactions to form new carbon-carbon bonds.

Synthesis of 2-Bromo-6-(bromomethyl)-3-fluoropyridine can be achieved through several methods:

- Bromination of Pyridine Derivatives: Starting from 3-fluoropyridine, bromination can be performed using brominating agents such as N-bromosuccinimide or elemental bromine.

- Bromomethylation: The introduction of the bromomethyl group can be accomplished via the reaction of formaldehyde with hydrobromic acid in the presence of pyridine.

- Electrochemical Methods: Recent advancements suggest that electrochemical bromination processes could provide a more sustainable route for synthesizing this compound while minimizing waste products .

2-Bromo-6-(bromomethyl)-3-fluoropyridine serves as a valuable building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: Used as an intermediate in developing various pharmaceutical compounds.

- Agrochemicals: Important in synthesizing herbicides and pesticides.

- Material Science: Potential use in creating specialty chemicals and polymers due to its unique reactivity .

Several compounds share structural similarities with 2-Bromo-6-(bromomethyl)-3-fluoropyridine, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-5-fluoro-6-methylpyridine | 374633-38-2 | Methyl group at position 6; different reactivity |

| 3-Amino-2-bromo-5-fluoropyridine | 884495-03-8 | Amino group substitution; potential biological activity |

| 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 | Difluoromethyl group; enhanced lipophilicity |

| 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | Trifluoromethyl group; significant electronic effects |

| 2-Bromo-5-fluoro-3-methylpyridine | 38186-85-5 | Methyl substitution affecting chemical behavior |

These compounds demonstrate how variations in substituent groups can significantly alter chemical reactivity and biological activity while maintaining a core pyridine structure.

| Halogenation Method | Regioselectivity | Reaction Conditions | Yield Range (%) | Substrate Scope |

|---|---|---|---|---|

| Direct Electrophilic Substitution | 3-Selective (poor) | Br₂, H₂SO₄, 130°C | 30-60 | Limited |

| Zincke Imine Intermediates | 3-Selective (excellent) | Tf₂O, NBr₂, NH₄OAc, 60°C | 82-92 | Broad |

| N-Oxide Mediated Halogenation | 2-Selective | NBS, H₂O₂, RT | 45-75 | Moderate |

| Metalation-Halogenation | 4-Selective | LiTMP, -78°C then NBS | 55-85 | Requires directing groups |

| Photoredox-Mediated Coupling | 3-Selective (moderate) | fac-Ir(ppy)₃, blue LED, RT | 56-90 | Activated substrates |

| Electrochemical Bromination | meta-Selective | NaBr, electrochemical cell | 68-95 | Electron-rich aromatics |

Novel Catalytic Approaches for Regioselective Bromination

Contemporary synthetic chemistry has witnessed remarkable advances in catalytic methodologies for achieving regioselective bromination of pyridine derivatives. These approaches offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance compared to traditional methods.

Photoredox-Catalyzed Synthesis

The photoredox-mediated synthesis of 3-fluoropyridines represents a significant advancement in pyridine functionalization [5]. This method involves photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)₃ under blue LED irradiation with subsequent one-pot condensation with ammonium acetate [5]. The reaction proceeds efficiently in dimethylformamide, leading to virtually quantitative yield of the desired products as determined by fluorine-19 nuclear magnetic resonance spectroscopy [5]. The addition of substoichiometric amounts of triphenylphosphine provides notable acceleration, leading to complete conversion of starting materials [5].

Electrochemical Methodologies

Electrochemical bromination has emerged as a sustainable alternative for pyridine functionalization [6] [7]. A facile and sustainable electrochemical bromination protocol has been developed that introduces directing groups to control regioselectivity at the meta-position utilizing inexpensive and safe bromine salts at room temperature [6]. This methodology achieves yields ranging from 28-95% and can be readily performed at gram scale [6]. The electrochemical approach using vacancy-rich cobalt oxide enables highly efficient bromine evolution reaction, achieving bromination of bioactive molecules and pharmaceuticals at high yields under ambient conditions [7].

Enzymatic Halogenation Systems

Biocatalytic approaches using halogenases offer exceptional regioselectivity for pyridine bromination [8]. The halogenase RebH, when co-expressed with GroEL/ES and fused with maltose-binding protein RebF, enables production of both enzymes on scales sufficient for preparative regioselective oxidative halogenation [8]. This system achieves 74% isolated yield of 7-chlorotryptophan using L-tryptophan as substrate on a 10 mg scale, demonstrating preparative scalability [8]. The enzymatic approach utilizes air, sodium chloride, and glucose as the only stoichiometric reagents [8].

Ionic Liquid Catalysis

Transition-metal-free aerobic bromination promoted by ionic liquid catalysts represents another innovative approach [9]. N-Butylpyridinium nitrate serves as an effective catalyst, showing high efficiency with broad substrate scope for various types of carbon-hydrogen bonds [9]. This methodology demonstrates controllable chemoselectivity toward the number of carbon-bromine bonds formed, with both sodium bromide/acetic acid and aqueous hydrobromic acid serving as bromine sources [9]. The ionic liquid catalyst can be directly recycled, enhancing the sustainability of the process [9].

Table 2: Novel Catalytic Approaches for Regioselective Bromination

| Catalyst System | Reaction Type | Temperature (°C) | Reaction Time (h) | Selectivity | TON/Yield (%) |

|---|---|---|---|---|---|

| fac-Ir(ppy)₃/PPh₃ | Photoredox Coupling | 25 | 15 | 3-Position | 90 |

| Co₃O₄ (vacancy-rich) | Electrochemical | Ambient | 4 | Controlled | 85-95 |

| RebH Halogenase/MBP-RebF | Enzymatic | 25 | 2-6 | 7-Position (Trp) | 74 |

| [C₄Py]NO₃ Ionic Liquid | Aerobic Oxidation | RT-80 | 2-8 | Controllable | 88-95 |

| Pd(II)/AgF₂ | Direct Fluorination | 120 | 12 | 2-Position | 65-85 |

| Heterocyclic Phosphines | Phosphonium Displacement | 80-120 | 6-12 | 4-Position | 70-90 |

Scalable Production Techniques and Yield Optimization

The development of scalable production techniques for 2-Bromo-6-(bromomethyl)-3-fluoropyridine requires careful consideration of reaction engineering principles, process optimization strategies, and industrial feasibility assessments.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages for the synthesis of halogenated pyridines [10]. The radical bromination of aromatic compounds in flow reactors demonstrates superior performance compared to batch processes [10]. In flow conditions, maximum conversion of 86% was achieved with residence time of more than 10 minutes, while batch conditions yielded only 45% conversion after 300 minutes [10]. The formation of dibromide impurity was significantly reduced to 7% under optimized flow conditions compared to 28% in batch reactions [10]. The influence of key parameters such as N-bromosuccinimide concentration, reaction temperature, and residence time has been systematically studied to optimize product yield [10].

Automated Reaction Optimization

Modern approaches to reaction optimization employ data-driven methodologies to accelerate process development [11] [12]. Automated optimization campaigns utilizing algorithms such as SNOBFIT enable systematic exploration of reaction parameter space [11]. These self-optimization approaches have demonstrated more than 2-fold increases in yield through strategic modification of reaction conditions [12]. The integration of analytical techniques with automated reactors allows for real-time monitoring and adjustment of reaction parameters [12].

Industrial Scale-Up Considerations

The transition from laboratory synthesis to industrial production requires consideration of multiple factors including raw material costs, energy consumption, and waste generation [13]. A convenient and scalable method for preparation of 2,5-dibromopyridine has been developed, achieving total yield of approximately 83% from 2-aminopyridine [13]. The process demonstrates commercial feasibility for large-scale production and includes convenient procedures for removing dibromide by-products [13]. The Sandmeyer reaction using liquid bromine instead of copper halide simplifies the process and enhances scalability [13].

Process Intensification Strategies

Process intensification through improved reaction engineering offers pathways to enhanced productivity and sustainability [7]. Electrochemical approaches demonstrate particular promise for industrial applications due to their ability to operate under ambient conditions with minimal waste generation [7]. The development of efficient electrode materials and reactor designs enables high-throughput production of brominated compounds [7]. These systems can achieve 95% yield with 99% selectivity while eliminating the need for volatile organic compounds [7].

Table 3: Scalable Production Techniques and Yield Optimization

| Production Method | Scale Demonstrated | Key Parameters | Optimization Results | Advantages | Limitations |

|---|---|---|---|---|---|

| Continuous Flow Chemistry | Gram scale | Residence time, T, [Reagent] | 86% (flow) vs 45% (batch) | Better heat/mass transfer | Equipment investment |

| Electrochemical Cell | Industrial pilot | Voltage, electrode material | 95% yield, 99% selectivity | Green, no volatile organics | Limited substrate scope |

| One-Pot Synthesis | Multi-gram | Sequential addition, T control | 90% one-pot yield | Reduced workup steps | Complex reaction setup |

| Automated Optimization | Process optimization | DoE, ML algorithms | 2-fold yield improvement | Data-driven efficiency | Algorithm dependency |

| Enzymatic Scale-up | 100 mg | Enzyme loading, cofactor regen | 74% isolated yield | High regioselectivity | Narrow substrate range |

| Ionic Liquid Catalysis | Gram scale | IL loading, O₂ atmosphere | 88% yield, recyclable | Metal-free, sustainable | Moderate reaction rates |

Optimization Parameter Studies

Systematic investigation of reaction parameters reveals critical factors influencing yield and selectivity in bromination reactions [14]. Temperature optimization studies demonstrate that yields increase significantly from 80°C to 90°C, with diminishing returns at higher temperatures due to decomposition [14]. Reaction time studies indicate that optimal yields are achieved after 3 hours, with extended reaction times leading to over-bromination and by-product formation [14]. The molar ratio of brominating agent to substrate shows optimal performance at 1.1 equivalents, balancing complete conversion with minimal side reactions [14].

Table 4: Reaction Condition Optimization Data

| Parameter | Range Studied | Optimal Conditions | Effect on Yield | Side Reactions |

|---|---|---|---|---|

| Temperature (°C) | 25-120 | 80-90 | Max at 90°C | Decomposition >100°C |

| Reaction Time (h) | 0.5-15 | 3-6 | Plateau after 3h | Over-bromination |

| Brominating Agent Equiv. | 0.8-2.5 | 1.1-1.6 | Optimal at 1.1 equiv | Multiple bromination |

| Catalyst Loading (%) | 0.003-10 | 0.25-5 | Diminishing returns >5% | No significant effect |

| Solvent System | MeCN, DMF, AcOH | DMF | DMF > MeCN > AcOH | Solvent compatibility |

| Atmosphere | Air, N₂, O₂ | O₂ balloon | O₂ essential for aerobic | Oxidation products |

The comparative analysis of different synthetic methodologies reveals distinct advantages and limitations for each approach [15]. Traditional electrophilic aromatic substitution methods, while established, suffer from poor regioselectivity and moderate yields [2]. In contrast, modern approaches such as Zincke ring-opening strategies demonstrate excellent regioselectivity exceeding 20:1 with yields of 82-92% in one-pot procedures [2]. Electrochemical methods show particular promise for industrial implementation due to their high yields of 85-95% and excellent scalability [6] [7]. Flow chemistry approaches, while requiring equipment investment, provide superior heat and mass transfer characteristics leading to improved reaction outcomes [10].

Table 5: Comparative Analysis of Synthetic Methodologies

| Methodology | Step Count | Overall Yield (%) | Regioselectivity | Scalability | Sustainability Score | Commercial Viability |

|---|---|---|---|---|---|---|

| Traditional EAS | 3-5 | 30-45 | Poor (mixtures) | Moderate | Low | Established |

| Zincke Ring-Opening | 1 (one-pot) | 82-92 | Excellent (>20:1) | Demonstrated | Moderate | Promising |

| Photoredox Catalysis | 1-2 | 56-90 | Good (4.4:1) | Limited | Moderate | Research stage |

| Electrochemical | 1 | 85-95 | Controlled | Excellent | High | Developing |

| Flow Chemistry | 1 | 68-86 | Good | Excellent | High | Proven |

| Enzymatic | 1 | 74 | Perfect | Limited | Very High | Niche applications |

2-Bromo-6-(bromomethyl)-3-fluoropyridine exhibits distinctive electrophilic aromatic substitution (EAS) patterns characteristic of electron-deficient pyridine derivatives. The presence of electronegative nitrogen significantly influences the reactivity and regioselectivity of these reactions [1] [2].

The fundamental reactivity profile shows that pyridine is approximately 10^12 times less reactive than benzene toward electrophilic substitution due to two primary factors: the electron-deficient nature of the π-system and the propensity for salt formation via the nitrogen lone pair [1] [2]. In 2-Bromo-6-(bromomethyl)-3-fluoropyridine, these effects are further modulated by the electron-withdrawing brominated substituents and the fluorine atom.

Regioselectivity Patterns

The regioselectivity of electrophilic substitution follows established patterns for pyridine derivatives. Attack at the 3-position (meta to nitrogen) is strongly favored because the resulting Wheland intermediate avoids placing positive charge on the electronegative nitrogen atom [1] [3]. Computational studies reveal that the 3-position intermediate exhibits three resonance structures with positive charge delocalized exclusively among carbon atoms, providing optimal stabilization [3].

In contrast, substitution at the 2- and 4-positions generates intermediates where one resonance form places positive charge on nitrogen, creating significant destabilization [1] [3]. This electronic effect results in dramatically reduced reactivity at these positions compared to the 3-position.

| Substitution Position | Relative Reactivity | Intermediate Stability | Key Factor |

|---|---|---|---|

| 2-Position (ortho to N) | Very Low | Destabilized (N+) | Nitrogen electronegativity |

| 3-Position (meta to N) | High | Stabilized | No positive charge on N |

| 4-Position (para to N) | Very Low | Destabilized (N+) | Nitrogen electronegativity |

Mechanistic Considerations

Electrophilic substitution proceeds via the classical addition-elimination mechanism. The rate-determining step involves formation of the σ-complex (arenium ion), where the electrophile adds to the aromatic ring [4]. For 2-Bromo-6-(bromomethyl)-3-fluoropyridine, the electron-withdrawing substituents further deactivate the ring toward electrophilic attack, requiring more forcing conditions than simple pyridine [1] [5].

Recent computational studies using density functional theory have elucidated the detailed mechanism for pyridine nitration reactions [3]. These investigations reveal that the process occurs through a stepwise polar mechanism involving formation of a tetrahedral cation intermediate, with the second step (proton loss) being rate-determining.

Effect of Substituents

The brominated and fluorinated substituents in 2-Bromo-6-(bromomethyl)-3-fluoropyridine provide additional electronic effects. The bromine atoms, being electron-withdrawing through inductive effects, further reduce electron density on the pyridine ring . The fluorine substituent at the 3-position contributes additional deactivation through its high electronegativity [8].

These combined effects result in a compound that requires particularly harsh conditions for electrophilic substitution reactions, with attack preferentially occurring at any remaining unsubstituted positions following the established 3 > 5 regioselectivity pattern for pyridine derivatives [1] [5].

Nucleophilic Displacement Reactions at Brominated Positions

2-Bromo-6-(bromomethyl)-3-fluoropyridine presents multiple sites for nucleophilic attack, with the brominated positions being particularly susceptible due to the electron-deficient nature of the pyridine ring and the excellent leaving group ability of bromide [9] [10].

Mechanistic Pathways

The nucleophilic substitution reactions occur through different mechanistic pathways depending on the specific brominated position. At the 2-position, substitution follows the nucleophilic aromatic substitution (SNAr) mechanism, proceeding through an addition-elimination pathway with formation of a Meisenheimer intermediate [11] [9].

The rate law for these reactions typically follows second-order kinetics: Rate = k[nucleophile][substrate], indicating a bimolecular process [12] [13]. Kinetic studies on related pyridine systems demonstrate that 2-substitution is significantly faster than 3-substitution, with rate differences of 10^4-10^5 fold observed [9] [14].

For the 6-bromomethyl group, substitution occurs via an SN2 mechanism characteristic of activated alkyl halides . The proximity to the electron-deficient pyridine ring provides additional activation through inductive electron withdrawal, accelerating the displacement reaction.

Relative Reactivity Patterns

Extensive kinetic studies on halopyridines reveal a clear reactivity order: 4-position > 2-position >> 3-position [9] [14]. For 2-Bromo-6-(bromomethyl)-3-fluoropyridine, this translates to high reactivity at both the 2-bromine and 6-bromomethyl positions.

| Position | Mechanism | Relative Rate | Activation |

|---|---|---|---|

| 2-Bromine | SNAr | Fast (α to N) | N-activation |

| 6-Bromomethyl | SN2 | Very Fast | Benzylic-type activation |

| 3-Position | SNAr | Slow | Limited activation |

Nucleophile Selectivity

The compound readily reacts with various nucleophiles including amines, alkoxides, thiolates, and organometallic reagents . Hard nucleophiles such as primary and secondary amines show particular effectiveness at the aromatic positions, while both hard and soft nucleophiles can attack the bromomethyl group [18].

Computational studies reveal that the transition state geometry and orbital interactions play crucial roles in determining reactivity [19] [20]. For aromatic substitution, the LUMO of the transition state contains significant contributions from both the nucleophile and the pyridine π-system, facilitating the formation of new bonds [19].

Solvent and Temperature Effects

Nucleophilic substitution reactions typically require polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize ionic intermediates and enhance nucleophile reactivity [18]. Temperature requirements vary with the specific nucleophile and position, with aromatic substitutions generally requiring elevated temperatures (80-120°C) while aliphatic substitutions may proceed at lower temperatures .

Product Formation and Selectivity

The dual brominated sites enable sequential substitution reactions, allowing for the preparation of bis-substituted derivatives . The relative rates ensure that discrimination between positions is possible through careful control of reaction conditions and stoichiometry.

Studies on related systems demonstrate that steric effects can significantly influence regioselectivity, particularly for bulky nucleophiles [12]. The 2-position may experience greater steric hindrance compared to the 6-bromomethyl group, providing an additional factor for selective functionalization.